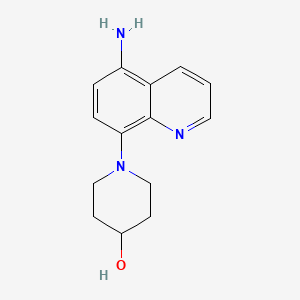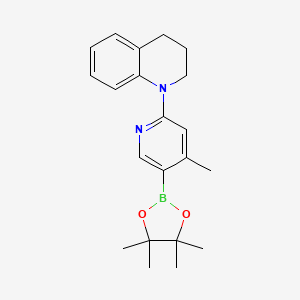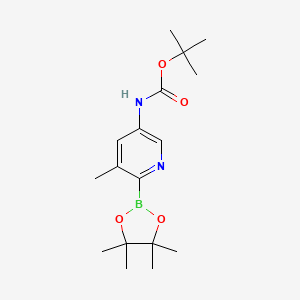
2-Benzyl-5-bromoisoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-bromoisoindoline hydrochloride, also known as NSC-75546, is an isoindoline-based compound . It has a molecular formula of C15H15BrClN and a molecular weight of 324.643 Da .
Molecular Structure Analysis
The InChI code for 2-Benzyl-5-bromoisoindoline hydrochloride is1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 . The canonical SMILES structure is C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-5-bromoisoindoline hydrochloride include a molecular weight of 288.18 g/mol , XLogP3-AA of 3.5 , and a topological polar surface area of 3.2 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds .Scientific Research Applications
Enzyme Inhibition and Bioactive Compound Synthesis
The compound and its derivatives have been investigated for their potential in inhibiting essential enzymes like carbonic anhydrase and cholinesterase. These enzymes are significant in various physiological processes, and inhibitors can be vital in treating related disorders. For example, carbonic anhydrase inhibitors have potential applications in managing conditions like glaucoma, epilepsy, and altitude sickness. Similarly, cholinesterase inhibitors are crucial in treating diseases like Alzheimer's. Studies have shown that certain bromophenol derivatives exhibit significant inhibition of these enzymes, indicating that 2-Benzyl-5-bromoisoindoline hydrochloride could be a crucial compound in synthesizing bioactive molecules with potential therapeutic applications (Bayrak et al., 2019).
Role in Synthesizing Liquid-Crystalline Compounds
The compound has been utilized in the synthesis of complex liquid-crystalline compounds. These materials have unique properties and are used in various applications, including displays and sensors. A study detailed the synthesis of [1,1′‐biisoquinoline]‐4,4′‐diol starting from related compounds, highlighting the potential of 2-Benzyl-5-bromoisoindoline hydrochloride in forming advanced materials (Kapatsina et al., 2009).
Antioxidant Properties
The compound and its analogs have been studied for their antioxidant properties. Antioxidants are crucial in neutralizing harmful free radicals in the body, and their presence in pharmaceuticals and food preservatives is highly beneficial. A study investigating hydroxyl radical scavenging activities found that certain analogs of the compound showed significant antioxidant activities, indicating that 2-Benzyl-5-bromoisoindoline hydrochloride could be pivotal in developing new antioxidants (Jin-hong, 2008).
Synthesis of Complex Organic Compounds
The compound is instrumental in synthesizing various complex organic molecules, which are essential in developing new drugs and materials. Studies have shown that it can be used to synthesize diverse structures like isoindolinones and benzisoxazoles, which are crucial in the pharmaceutical industry for their biological activities (Kavala et al., 2020), (Rangappa & Basappa, 2005).
Application in Material Science
The compound's unique structure makes it suitable for creating materials with specific properties, like corrosion inhibitors or liquid crystals. Its derivatives have been explored for these purposes, showcasing the compound's versatility in material science applications (Rbaa et al., 2018).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-Benzyl-5-bromoisoindoline hydrochloride . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-benzyl-5-bromo-1,3-dihydroisoindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYCLORMOXDGHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718462 |
Source


|
| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-bromoisoindoline hydrochloride | |
CAS RN |
1187830-70-1 |
Source


|
| Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

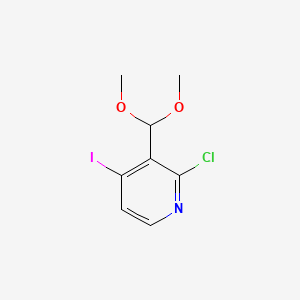
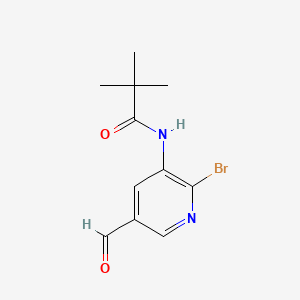


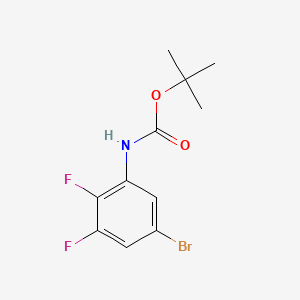
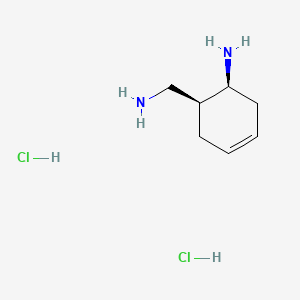
![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)


